molecular formula C25H28FN5O3S B2462148 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-00-8

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2462148
CAS No.: 898368-00-8
M. Wt: 497.59
InChI Key: BEQUQROSOYIGOO-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O3S and its molecular weight is 497.59. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on in silico studies, this compound showed a good potential as an inhibitor for dengue virus type 2 (den2) ns2b/ns3 serine protease . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, thereby preventing the progression of the viral life cycle.

Biochemical Pathways

Given its potential role as a viral protease inhibitor, it may interfere with the replication of the dengue virus by inhibiting the ns2b/ns3 serine protease, an enzyme crucial for the post-translational processing of the viral polyprotein .

Pharmacokinetics

The introduction of a fluorine atom into an organic molecule, as seen in this compound, may lead to significant influences on its physical properties , potentially affecting its pharmacokinetic profile.

Result of Action

Given its potential inhibitory effect on the den2 ns2b/ns3 serine protease , it may prevent the maturation of viral proteins, thereby inhibiting the replication of the dengue virus.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O3S/c1-4-21-27-25-31(28-21)24(32)23(35-25)22(16-9-10-19(33-2)20(15-16)34-3)30-13-11-29(12-14-30)18-8-6-5-7-17(18)26/h5-10,15,22,32H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUQROSOYIGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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